molecular formula C7H8N4O2 B13066636 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxylic acid

4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B13066636
M. Wt: 180.16 g/mol
InChI Key: UVDJPPOKKGCFTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound with a unique structure that includes an amino group, a cyanoethyl group, and a carboxylic acid group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-1H-pyrazole-3-carboxylic acid with acrylonitrile in the presence of a base, such as sodium hydroxide, to introduce the cyanoethyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Nitro derivatives of the pyrazole ring.

    Reduction: Amino derivatives with the cyano group converted to an amine.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and cyano groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. The carboxylic acid group can participate in acid-base reactions, further modulating the compound’s biological effects.

Comparison with Similar Compounds

    4-Amino-1H-pyrazole-3-carboxylic acid: Lacks the cyanoethyl group, making it less versatile in certain reactions.

    1-(1-Cyanoethyl)-1H-pyrazole-3-carboxylic acid: Lacks the amino group, reducing its potential for forming hydrogen bonds.

Uniqueness: 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of both the amino and cyanoethyl groups, which provide a combination of reactivity and functionality not found in similar compounds. This makes it a valuable compound for a wide range of applications in scientific research and industry.

Properties

Molecular Formula

C7H8N4O2

Molecular Weight

180.16 g/mol

IUPAC Name

4-amino-1-(1-cyanoethyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C7H8N4O2/c1-4(2-8)11-3-5(9)6(10-11)7(12)13/h3-4H,9H2,1H3,(H,12,13)

InChI Key

UVDJPPOKKGCFTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)N1C=C(C(=N1)C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.